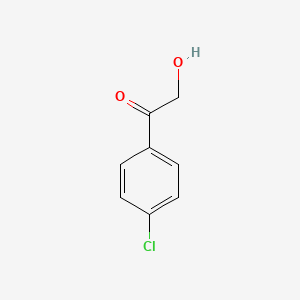

1-(4-Chlorophenyl)-2-hydroxyethanone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(4-chlorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDCUPKBRHFLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343060 | |

| Record name | 1-(4-Chlorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27993-56-2 | |

| Record name | 1-(4-Chlorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-2-hydroxyethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Chlorophenyl)-2-hydroxyethanone physical properties

An In-Depth Technical Guide to the Physical Properties of 1-(4-Chlorophenyl)-2-hydroxyethanone

Abstract

This compound is an alpha-hydroxy ketone of significant interest as a synthetic intermediate in medicinal chemistry and materials science. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the core physical properties of this compound, detailed protocols for its characterization, and expert insights into the rationale behind these analytical methodologies. It is designed to serve as a practical and authoritative resource for professionals in the chemical sciences.

Introduction and Molecular Identity

This compound, also known as 4'-Chloro-2-hydroxyacetophenone, possesses a key structural motif: a chlorophenyl group attached to a carbonyl, which is alpha to a primary alcohol. This arrangement makes it a versatile precursor for a variety of chemical transformations. The electron-withdrawing nature of the para-chloro substituent influences the reactivity of both the carbonyl and hydroxyl groups, while the alpha-hydroxy group can participate in hydrogen bonding and serve as a handle for further functionalization. Accurate characterization of its physical properties is the foundation for ensuring purity, stability, and consistent performance in downstream applications.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in Table 1. These values are critical for stoichiometric calculations, solvent selection, and safety assessments.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 27993-56-2 | [1] |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2][3] |

| pKa (Predicted) | 12.63 ± 0.10 | [2][3] |

| XLogP3 (Predicted) | 1.7 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is a critical indicator of its purity and stability. For crystalline solids like this compound, the melting point is a key specification.

| Thermal Property | Value | Source(s) |

| Melting Point | 127 - 129 °C | [2][3][4] |

| Boiling Point | 299.9 °C (at 760 mmHg) | [4] |

| Flash Point | 135.2 °C | [4] |

Expert Insight: Why Differential Scanning Calorimetry (DSC)?

While traditional melting point apparatus provides a range, DSC offers superior accuracy and more information. It measures the heat flow required to raise the sample temperature, revealing a precise onset of melting (Tₘ) and the enthalpy of fusion (ΔHfus). For drug development, where purity is non-negotiable, DSC is the authoritative method because it can detect subtle impurities that broaden the melting peak, a phenomenon known as freezing-point depression.[5][6]

Protocol: Melting Point Determination by DSC

This protocol outlines a self-validating system for the precise determination of the melting point.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium (Tₘ = 156.6 °C).[3] This ensures the instrument's accuracy is traceable.

-

Sample Preparation: Accurately weigh 1-3 mg of high-purity this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.

-

Experimental Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Rationale: The inert atmosphere is crucial as alpha-hydroxy ketones can be susceptible to oxidation at elevated temperatures.[7]

-

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 150 °C at a heating rate of 10 °C/min.

-

Rationale: A 10 °C/min heating rate provides a good balance between resolution and experimental time. Slower rates can improve resolution but may not be necessary for a sharp-melting compound.[6]

-

-

Data Analysis: The resulting thermogram will show an endothermic peak. The extrapolated onset temperature of this peak is reported as the melting point (Tₘ). The area under the peak corresponds to the heat of fusion.

Visualization: DSC Experimental Workflow

Caption: Workflow for Melting Point Determination using DSC.

Solubility Characteristics

Solubility is a critical parameter for reaction setup, purification (recrystallization), and formulation. Based on its structure—a polar hydroxyl group and a moderately nonpolar chlorophenyl ring—this compound is expected to be soluble in polar organic solvents and sparingly soluble in water and nonpolar solvents.

Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to classifying the solubility of the compound.

-

Setup: In separate, labeled test tubes, place approximately 10-20 mg of the compound.

-

Solvent Addition: To each tube, add 1 mL of a test solvent dropwise while vortexing. The solvents should span a range of polarities:

-

Water (Polar, Protic)

-

Methanol (Polar, Protic)

-

Acetone (Polar, Aprotic)

-

Dichloromethane (Moderately Polar)

-

Toluene (Nonpolar)

-

Hexane (Nonpolar)

-

-

Observation: Observe if the solid dissolves completely at room temperature. Classify as "Soluble," "Partially Soluble," or "Insoluble."

-

Acid/Base Test: If insoluble in water, test solubility in 5% aq. HCl and 5% aq. NaOH to check for basic or acidic functional groups.[8][9] Given the predicted pKa of ~12.6, the hydroxyl group is weakly acidic and may show enhanced solubility in a strong base, but it is not expected to be acidic enough to dissolve in 5% aq. NaHCO₃.

Spectroscopic Profile

The spectroscopic profile provides an unambiguous fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR (Predicted):

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.5-8.0 ppm). The protons ortho to the carbonyl group will be deshielded and appear downfield, while the protons ortho to the chlorine atom will be slightly upfield. Each doublet should integrate to 2H.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two protons on the carbon bearing the hydroxyl group is expected (~4.5-5.0 ppm).

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent (~3-4 ppm). It may exchange with D₂O.

-

-

¹³C NMR (Predicted):

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to appear significantly downfield (~195-200 ppm).

-

Aromatic Carbons: Four signals are expected. The carbon attached to the carbonyl (ipso-carbon) will be around ~135 ppm, the chlorine-bearing carbon around ~140 ppm, and the other two CH carbons between ~129-131 ppm.

-

Methylene Carbon (-CH₂OH): The carbon attached to the hydroxyl group is expected around ~65-70 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹ correspond to the aromatic C-H bonds.

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the conjugated aryl ketone. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

-

C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 1090 cm⁻¹, can be attributed to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the structure.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 170) should be observed. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z ≈ 172 with approximately one-third the intensity of the M⁺ peak is a definitive signature.

-

Key Fragments: The most common fragmentation pathway for ketones is alpha-cleavage.

-

[C₇H₄ClO]⁺ (m/z ≈ 139/141): Loss of the •CH₂OH radical results in the stable 4-chlorobenzoyl cation. This is often the base peak in the spectrum.[10]

-

[C₆H₄Cl]⁺ (m/z ≈ 111/113): Subsequent loss of carbon monoxide (CO) from the benzoyl cation gives the 4-chlorophenyl cation.

-

Visualization: Structure-Spectra Correlation

Caption: Correlation of molecular structure with key NMR, IR, and MS signals.

Chemical Stability and Handling

Understanding the chemical stability is crucial for safe storage and use.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place (recommended 2-8°C) to prevent degradation.[2][3]

-

Reactivity: Alpha-hydroxy ketones are known to be sensitive to certain conditions:

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid. Strong oxidizing agents should be avoided.[7]

-

Rearrangement: Under acidic or basic conditions, alpha-hydroxy ketones can undergo rearrangement (α-ketol rearrangement).[2] This inherent reactivity is a key consideration in reaction planning.

-

Photoreactivity: Like many ketones, this compound may be sensitive to UV light, which can promote radical cleavage reactions.[11] Protection from light is advisable for long-term storage.

-

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

Conclusion

This technical guide has provided a detailed examination of the essential physical properties of this compound. The tabulated data, validated experimental protocols, and expert analysis of its thermal, spectroscopic, and stability characteristics serve as a robust resource for scientists. By employing the methodologies described herein, researchers can ensure the quality and consistency of this important chemical intermediate, facilitating its successful application in synthesis and development programs.

References

- 1. 1-(4-Chlorophenyl)-2-hydroxyethan-1-one | C8H7ClO2 | CID 587085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]

- 3. tainstruments.com [tainstruments.com]

- 4. store.astm.org [store.astm.org]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pubs.acs.org [pubs.acs.org]

Introduction: A Versatile Phenolic Ketone in Modern Synthesis

An In-Depth Technical Guide to 4'-Chloro-2-hydroxyacetophenone: Synthesis, Characterization, and Application

4'-Chloro-2-hydroxyacetophenone, systematically named 1-(4-chloro-2-hydroxyphenyl)ethanone, is an aromatic ketone of significant interest in the fields of medicinal chemistry and organic synthesis. As a bifunctional molecule, it incorporates a nucleophilic hydroxyl group and an electrophilic acetyl moiety on a chlorinated benzene ring. This unique arrangement of functional groups makes it a highly valuable and versatile starting material, primarily for the synthesis of chalcones and other heterocyclic compounds that form the backbone of numerous pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, detailed spectroscopic characterization, and its pivotal role as a precursor in drug development.

Key Chemical Identifiers

-

IUPAC Name: 1-(4-chloro-2-hydroxyphenyl)ethan-1-one[1]

-

Molecular Formula: C₈H₇ClO₂[1]

-

Molecular Weight: 170.59 g/mol

Caption: Chemical structure of 4'-Chloro-2-hydroxyacetophenone.

Part 1: Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of 4'-Chloro-2-hydroxyacetophenone are fundamental to its handling, purification, and structural confirmation in a laboratory setting.

Physicochemical Properties

The compound is typically a solid at room temperature, with its appearance ranging from a white or colorless powder to a yellow liquid, depending on purity and ambient temperature. It is generally stored in a dry, room-temperature environment.

| Property | Value | Source(s) |

| Appearance | White or Colorless to Yellow powder, lump, or clear liquid | [1] |

| Melting Point | 27-30 °C | [3] |

| Boiling Point | 120-122 °C at 10 mmHg | [3] |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 | |

| Purity | Typically ≥96.0% (GC) | [1] |

| Storage | Sealed in dry, room temperature |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for the molecule, confirming its structural integrity after synthesis.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the phenolic hydroxyl group, and the methyl protons of the acetyl group. The aromatic region typically displays a complex splitting pattern due to the substitution. The hydroxyl proton is often a broad singlet, and its chemical shift can vary with solvent and concentration. The acetyl methyl group appears as a sharp singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon of the acetyl group is the most downfield signal. The aromatic carbons will appear in the typical range, with the carbon atoms attached to the oxygen and chlorine showing characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A broad absorption band is expected for the O-H stretch of the phenolic hydroxyl group. A strong, sharp peak will be present corresponding to the C=O (carbonyl) stretch of the ketone. Additional characteristic peaks include C-O stretching, aromatic C=C stretching, and a C-Cl stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 170. A characteristic (M+2)⁺ peak at m/z 172 will also be present with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Part 2: Synthesis via Fries Rearrangement

The most prominent and industrially significant method for synthesizing hydroxyarylketones, including 4'-Chloro-2-hydroxyacetophenone, is the Fries Rearrangement .[4][5] This reaction involves the rearrangement of a phenolic ester to a mixture of ortho- and para-hydroxyaryl ketones, catalyzed by a Lewis acid.[4][6][7]

Reaction Principle and Mechanism

The synthesis begins with the acetylation of 4-chlorophenol to produce the precursor, 4-chlorophenyl acetate. This ester is then subjected to the Fries Rearrangement. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to both the carbonyl oxygen and the phenolic ether oxygen of the ester. This coordination facilitates the cleavage of the acyl-oxygen bond, generating a resonance-stabilized acylium ion. This electrophilic acylium ion then attacks the electron-rich aromatic ring via an electrophilic aromatic substitution mechanism, primarily at the ortho and para positions relative to the hydroxyl group. The choice of reaction conditions, particularly temperature, is critical for controlling regioselectivity; lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product.

Caption: Simplified workflow of the Fries Rearrangement for synthesizing hydroxyacetophenones.

Experimental Protocol: Synthesis of 4'-Chloro-2-hydroxyacetophenone

This protocol is a representative procedure and must be performed with strict adherence to safety protocols in a well-ventilated fume hood.

-

Esterification of 4-Chlorophenol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 eq) in a suitable solvent such as dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) and a base like pyridine or triethylamine (1.2 eq).

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Perform an aqueous workup, wash with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-chlorophenyl acetate.

-

-

Fries Rearrangement:

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃) (2.5-3.0 eq).

-

Cool the flask to 0 °C and slowly add 4-chlorophenyl acetate (1.0 eq), either neat or dissolved in a minimal amount of a suitable solvent (e.g., nitrobenzene or carbon disulfide).

-

Slowly warm the reaction mixture to the desired temperature (e.g., 120-160 °C) and maintain for several hours. The reaction progress should be monitored by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and must be done cautiously.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure. The crude product, a mixture of ortho and para isomers, is then purified by column chromatography or recrystallization to isolate the desired 4'-Chloro-2-hydroxyacetophenone.

-

Part 3: Application in Drug Development: A Gateway to Chalcones

The primary application of 4'-Chloro-2-hydroxyacetophenone in drug development is its use as a key building block for the synthesis of chalcones. Chalcones (1,3-diphenyl-2-propen-1-ones) are biogenetic precursors to flavonoids and represent a class of compounds with a wide spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[8][9][10]

Reaction Principle: Claisen-Schmidt Condensation

Chalcones are synthesized via the Claisen-Schmidt condensation , a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[11] In this reaction, a strong base (e.g., NaOH or KOH) deprotonates the α-carbon of the 4'-Chloro-2-hydroxyacetophenone, forming an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of a substituted benzaldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.[8]

Caption: The Claisen-Schmidt condensation pathway for chalcone synthesis.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes the synthesis of a chalcone from 4'-Chloro-2-hydroxyacetophenone and a representative substituted benzaldehyde.

-

Reactant Preparation:

-

In a suitable flask, dissolve 4'-Chloro-2-hydroxyacetophenone (1.0 eq) and a selected aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq) in a solvent such as ethanol or methanol.[8]

-

-

Base-Catalyzed Condensation:

-

Stir the solution at room temperature.

-

Slowly add an aqueous solution of a strong base, such as 40% NaOH or KOH (e.g., 5 mL for a 5 mmol scale reaction), to the mixture.[8]

-

Continue stirring the reaction at room temperature for 24-72 hours. The formation of a solid precipitate often indicates product formation.[8] Monitor the reaction by TLC.

-

-

Isolation and Purification:

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

-

Acidify the solution by slowly adding dilute hydrochloric acid (HCl) until the pH is neutral (pH 7).[8]

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold distilled water until the filtrate is neutral.

-

Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure chalcone derivative.

-

The biological activity of the resulting chalcone can be evaluated through various assays, such as the Brine Shrimp Lethality Test (BSLT) for general toxicity or DPPH assay for antioxidant activity.[8]

Part 4: Safety and Handling

4'-Chloro-2-hydroxyacetophenone is a chemical that requires careful handling to minimize risk. It is classified as an irritant.

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound presents the following hazards:

-

H315: Causes skin irritation.[12]

-

H319: Causes serious eye irritation.[12]

-

H335: May cause respiratory irritation.[12]

| GHS Pictogram | Signal Word |

|

| Warning |

Recommended Precautionary Measures

The following precautionary statements (P-statements) outline the necessary safety measures for handling this compound.[12]

| Category | Precautionary Statement | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[12] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[12] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[12] | |

| Storage | P405 | Store locked up. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Conclusion

4'-Chloro-2-hydroxyacetophenone stands out as a foundational reagent in synthetic organic and medicinal chemistry. Its straightforward synthesis via the Fries Rearrangement and its utility as a key precursor in the Claisen-Schmidt condensation make it indispensable for accessing a vast library of chalcone derivatives. The established link between these chalcones and a wide array of biological activities underscores the importance of 4'-Chloro-2-hydroxyacetophenone in modern drug discovery pipelines. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for researchers aiming to develop novel therapeutics.

References

- 1. 4'-Chloro-2'-hydroxyacetophenone, 97% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 4'-CHLORO-2'-HYDROXYACETOPHENONE | 6921-66-0 [chemicalbook.com]

- 3. 4'-CHLORO-2'-HYDROXYACETOPHENONE | 6921-66-0 [amp.chemicalbook.com]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. Fries Rearrangement [merckmillipore.com]

- 7. Fries Rearrangement [organic-chemistry.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.ie [fishersci.ie]

1-(4-Chlorophenyl)-2-hydroxyethanone CAS number 27993-56-2

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2-hydroxyethanone (CAS No. 27993-56-2)

Foreword: Unveiling a Versatile Synthetic Building Block

Welcome to a comprehensive exploration of this compound, a key intermediate in the landscape of organic synthesis and pharmaceutical development. Known by synonyms such as 4'-Chloro-2-hydroxyacetophenone, this α-hydroxy ketone is more than a mere catalogue chemical; it is a versatile scaffold offering a unique combination of reactive sites—a hydroxyl group, a carbonyl group, and an activated aromatic ring. This guide moves beyond a simple recitation of facts. It is designed for the practicing researcher and drug development professional, providing not just the "what" and "how," but the critical "why" behind its synthesis, characterization, and application. We will delve into the causality of its reactivity, the logic behind its analytical validation, and its potential as a precursor to complex molecular architectures.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound is a solid, typically light yellow in appearance, whose utility is underpinned by its distinct physical and chemical characteristics.[1] These properties govern its solubility, reactivity, and handling requirements.

A summary of its key computed and predicted properties is presented below for rapid reference.

| Property | Value | Source |

| CAS Number | 27993-56-2 | [1][2][3] |

| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 127-129 °C | [1] |

| Boiling Point (Predicted) | 299.9 ± 15.0 °C | [1] |

| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 12.63 ± 0.10 | [1] |

| XLogP3 | 1.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

Section 2: Synthesis and Purification—A Protocol Grounded in Mechanistic Insight

The synthesis of α-hydroxy ketones like this compound is a foundational task in organic chemistry. While multiple routes exist, a common and reliable approach involves the α-hydroxylation of the corresponding acetophenone. The protocol detailed below is a representative method, chosen for its reliability and the clarity of its mechanistic steps.

Diagram: Conceptual Synthesis Pathway

Caption: A two-step synthesis and purification workflow for this compound.

Detailed Experimental Protocol: Synthesis

-

Rationale: This protocol employs a two-step sequence. First, an α-bromination of 4'-chloroacetophenone creates a good leaving group at the α-position. The subsequent nucleophilic substitution with a hydroxide source (or a surrogate like formate followed by hydrolysis) yields the target α-hydroxy ketone. This method is favored for its high regioselectivity and the relative stability of the intermediate.

-

Step-by-Step Methodology:

-

α-Bromination:

-

To a solution of 4'-chloroacetophenone (1 equivalent) in glacial acetic acid, add a catalytic amount of hydrobromic acid.

-

Warm the mixture to 50-60 °C.

-

Slowly add bromine (1 equivalent) dropwise while maintaining the temperature. The disappearance of the bromine color indicates consumption.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude α-bromo-4-chloroacetophenone. Filter, wash with water, and dry the solid.

-

-

Hydrolysis to this compound:

-

Suspend the crude α-bromo intermediate in a mixture of water and a miscible co-solvent like acetone or THF.

-

Add a mild base, such as sodium bicarbonate (1.5-2 equivalents), to neutralize the HBr formed during the reaction.

-

Heat the mixture to reflux and stir vigorously for several hours. The progress is monitored by TLC, observing the formation of the more polar hydroxyl product.

-

After completion, cool the mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

-

Protocol: Purification by Recrystallization

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble. An ethanol/water mixture is often effective for moderately polar compounds like this.

-

Step-by-Step Methodology:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point).

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

Once room temperature is reached, place the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water.

-

Dry the crystals under vacuum to a constant weight. The melting point should be sharp, around 127-129 °C.[1]

-

Section 3: Analytical Characterization—A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.

Diagram: Analytical Workflow

Caption: A multi-technique workflow for the analytical validation of the target compound.

Expected Spectroscopic Signatures:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative.

-

Aromatic Protons: Two doublets in the aromatic region (approx. 7.5-8.0 ppm). The protons ortho to the electron-withdrawing carbonyl group will be further downfield than those ortho to the chlorine atom.[4][5]

-

Methylene Protons (-CH₂-): A singlet at approximately 4.7-4.9 ppm for the two protons of the methylene group adjacent to the carbonyl and hydroxyl groups.

-

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is dependent on concentration and solvent, but typically in the range of 3-5 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A signal far downfield, typically around 195-200 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (approx. 128-140 ppm), including the carbon bearing the chlorine atom.

-

Methylene Carbon (-CH₂OH): A signal around 65-70 ppm.

-

-

Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups.

-

O-H Stretch: A broad absorption band around 3400 cm⁻¹, characteristic of the hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹, indicative of the conjugated ketone.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.

-

-

Mass Spectrometry (MS): This provides the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule (170.0135 for C₈H₇³⁵ClO₂).[2] A characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope.

-

Section 4: Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate. Its bifunctional nature allows it to participate in a wide array of chemical transformations, making it a useful starting point for synthesizing more complex molecules with potential biological activity.[]

Key Synthetic Transformations:

-

Oxidation: The secondary alcohol can be selectively oxidized to the corresponding α-ketoaldehyde, a highly reactive species used in the synthesis of heterocycles.[7]

-

Esterification/Etherification: The hydroxyl group can be readily converted into esters or ethers, allowing for the introduction of diverse functionalities or the use of protecting groups.

-

Carbonyl Chemistry: The ketone can undergo reactions such as condensation, reduction to a secondary alcohol, or conversion to an imine, providing numerous pathways for molecular elaboration.

-

Building Block for Heterocycles: It serves as a precursor for various heterocyclic systems, which are prevalent in medicinal chemistry. For instance, condensation reactions with hydrazines or other binucleophiles can lead to pyridazines or other ring systems.[8]

Diagram: Role as a Synthetic Intermediate

Caption: Synthetic utility of this compound towards bioactive molecules.

Relevance in Drug Discovery:

The chloroacetophenone motif is found in various pharmacologically active compounds. Related structures have been investigated for their roles as anti-inflammatory agents, analgesics, and enzyme inhibitors.[9][10] For example, the design of novel COX-2 inhibitors, a critical class of anti-inflammatory drugs, has involved scaffolds that could plausibly be synthesized from this intermediate.[11] Its structure provides a foundation for creating libraries of compounds for screening against various biological targets.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[14]

-

Skin Protection: Wear impervious, flame-resistant clothing and compatible chemical-resistant gloves.[14][15]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits may be exceeded, a full-face respirator may be necessary.[14][15]

-

-

First-Aid Measures:

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[13][15]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[15][16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[15][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or physician.[15]

-

-

Handling and Storage:

Conclusion

This compound (CAS 27993-56-2) stands out as a high-value synthetic intermediate. Its well-defined physicochemical properties, straightforward synthesis, and clear analytical signatures make it a reliable component in the research and development pipeline. The dual reactivity of its hydroxyl and carbonyl groups, coupled with the influence of the chlorophenyl ring, provides chemists with a versatile tool for constructing complex molecular targets, particularly within the realm of medicinal chemistry. This guide has aimed to provide not only the necessary technical data but also the underlying scientific rationale to empower researchers to utilize this compound with confidence and creativity.

References

- 1. 1-(4-CHLOROPHENYL)-2-HYDROXY-1-ETHANONE | 27993-56-2 [chemicalbook.com]

- 2. 1-(4-Chlorophenyl)-2-hydroxyethan-1-one | C8H7ClO2 | CID 587085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone as novel COX-2 inhibitor with analgesic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 27993-56-2 Cas No. | 1-(4-Chlorophenyl)-2-hydroxyethan-1-one | Apollo [store.apolloscientific.co.uk]

- 13. echemi.com [echemi.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.fr [fishersci.fr]

Spectroscopic data for 1-(4-Chlorophenyl)-2-hydroxyethanone

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Chlorophenyl)-2-hydroxyethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known as 4'-chloro-2-hydroxyacetophenone, is a member of the α-hydroxy ketone family.[1] These compounds are valuable intermediates in organic synthesis and are structurally related to photoinitiators used in free radical polymerization, where the α-cleavage reaction upon irradiation is a key mechanistic step.[2] A thorough characterization of the molecular structure is paramount for its application in research, drug development, and materials science. This guide provides a comprehensive analysis of this compound using fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and provide a self-validating interpretation of the resulting data.

Molecular Structure and Key Features

To effectively interpret spectroscopic data, one must first understand the molecule's architecture. This compound (C₈H₇ClO₂) has a molecular weight of 170.59 g/mol .[1] Its structure is defined by three key components: a para-substituted chlorophenyl ring, a ketone carbonyl group (C=O), and a primary alcohol attached to the α-carbon.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Expertise & Rationale: Infrared spectroscopy is the foundational technique for identifying functional groups. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds within the molecule. For this compound, the primary diagnostic signals will be from the O-H group of the alcohol, the C=O of the ketone, and bonds associated with the chlorinated aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is a modern, rapid technique for acquiring IR data from solid samples without requiring sample preparation like KBr pellets.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the standard mid-IR range (4000–400 cm⁻¹). Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce a clean absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum provides a fingerprint of the molecule's functional groups. The key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |

| ~3400 | O-H Stretch | Primary Alcohol | A strong, broad absorption is expected due to hydrogen bonding. |

| ~3100–3000 | C-H Stretch | Aromatic (sp²) | Multiple weak to medium sharp peaks. |

| ~1685 | C=O Stretch | Aryl Ketone | A very strong, sharp peak. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[3] |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring | Two or more sharp peaks of variable intensity, characteristic of the benzene ring. |

| ~1250 | C-O Stretch | Primary Alcohol | A medium to strong intensity peak. |

| ~1100–1000 | C-Cl Stretch | Aryl Halide | A medium to strong intensity peak in the fingerprint region. |

| ~830 | C-H Bend | 1,4-disubstituted | A strong out-of-plane bending peak, indicative of para-substitution on the benzene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides the most detailed structural information, mapping the carbon and proton framework of the molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR complements this by showing the number and types of carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (like -OH) as it can slow down the exchange rate, allowing the hydroxyl proton to be observed as a distinct, coupled signal.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm).

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is typically used to produce a spectrum with singlets for each unique carbon, simplifying interpretation. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Data Interpretation

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the aromatic, methylene, and hydroxyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Protons | Rationale |

| ~7.8–7.9 | Doublet | 2H | H-2, H-6 (ortho to C=O) | These protons are deshielded by the anisotropic effect of the electron-withdrawing carbonyl group. |

| ~7.4–7.5 | Doublet | 2H | H-3, H-5 (meta to C=O) | These protons are shielded relative to H-2/H-6. Together with the H-2/H-6 signal, they form a characteristic AA'BB' pattern for a 1,4-disubstituted ring. |

| ~4.8 | Singlet (or Dublet) | 2H | -CH₂ -OH | These α-protons are adjacent to both the carbonyl and hydroxyl groups, placing them in this chemical shift range. In a non-exchanging solvent, they may couple to the -OH proton. |

| Variable (e.g., ~3.5-4.5) | Singlet (or Triplet) | 1H | -OH | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It may appear as a broad singlet or a triplet if it couples to the adjacent CH₂ group. |

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the eight carbon atoms due to the symmetry of the phenyl ring.

| Chemical Shift (δ, ppm) | Assigned Carbon | Rationale |

| ~195–200 | C =O | The carbonyl carbon is the most deshielded carbon and appears significantly downfield, a hallmark of ketones.[4] |

| ~140 | C-4 (C-Cl) | The carbon directly attached to the chlorine atom. |

| ~135 | C-1 (C-C=O) | The ipso-carbon of the aromatic ring, attached to the carbonyl group. |

| ~130 | C-2, C-6 | Aromatic CH carbons ortho to the carbonyl group. |

| ~129 | C-3, C-5 | Aromatic CH carbons meta to the carbonyl group. |

| ~65 | C H₂-OH | The α-carbon is shielded by the attached oxygen atom. |

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is a destructive technique that provides the molecular weight of a compound and crucial structural information from its fragmentation pattern. For this compound, electron ionization (EI) will induce fragmentation, primarily through cleavage adjacent to the carbonyl group (α-cleavage), which is a highly favored pathway for ketones.[4]

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC) for separation and purification, or directly via a solid probe.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, forming a positively charged radical ion called the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation

The mass spectrum is dominated by fragments resulting from the cleavage of the C-C bond between the carbonyl group and the α-carbon.

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 170 . Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), an M+2 peak at m/z 172 will also be present with an intensity approximately one-third that of the molecular ion peak.

Primary Fragmentation Pathway: α-Cleavage The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the hydroxymethyl group, leading to the formation of a highly stable, resonance-stabilized 4-chlorobenzoyl cation. This is predicted to be the base peak (most abundant ion) in the spectrum.[1]

Caption: Primary fragmentation pathway of this compound.

Summary of Key Ions:

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Ion Structure | Identity |

| 170 | 172 | [C₈H₇ClO₂]⁺• | Molecular Ion (M⁺•) |

| 139 | 141 | [C₇H₄ClO]⁺ | Base Peak: 4-Chlorobenzoyl cation |

| 111 | 113 | [C₆H₄Cl]⁺ | 4-Chlorophenyl cation (from loss of CO from m/z 139) |

| 75 | - | [C₆H₃]⁺ | Phenyl fragment after loss of Cl |

The observed fragments m/z 139, 111, and 75 from the NIST database confirm this fragmentation pattern.[1]

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a complete and unambiguous structural confirmation of this compound. IR spectroscopy confirms the presence of the key hydroxyl and aryl ketone functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon skeleton, confirming the substitution pattern and connectivity. Finally, mass spectrometry establishes the molecular weight and reveals a characteristic α-cleavage fragmentation pattern that yields the stable 4-chlorobenzoyl cation as the base peak. This comprehensive dataset serves as a reliable reference for the identification and quality assessment of this important chemical compound.

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of 4'-Chloro-2-hydroxyacetophenone

Abstract

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4'-Chloro-2-hydroxyacetophenone (IUPAC Name: 1-(4-chloro-2-hydroxyphenyl)ethanone), a key intermediate in pharmaceutical and chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through detailed interpretation of its ¹H and ¹³C NMR spectra. We will explore the theoretical underpinnings of chemical shifts and coupling constants as influenced by the electronic effects of the chloro, hydroxyl, and acetyl substituents. This guide includes a validated experimental protocol for sample preparation and data acquisition, presents a full assignment of all proton and carbon signals supported by tabulated data and comparative analysis, and provides visual aids, including a detailed molecular structure diagram with spectral assignments, to bridge the gap between structure and spectrum.

Introduction: The Significance of 4'-Chloro-2-hydroxyacetophenone and NMR

4'-Chloro-2-hydroxyacetophenone (CAS 6921-66-0) is a substituted aromatic ketone of significant interest in organic synthesis. Its utility stems from the reactive handles provided by the acetyl group, the phenolic hydroxyl, and the specific substitution pattern on the aromatic ring, making it a valuable precursor for the synthesis of various heterocyclic compounds and pharmaceutical agents. A common and effective route to this compound is the Fries rearrangement of 3-chlorophenyl acetate, which selectively yields 4'-Chloro-2-hydroxyacetophenone as the major product.[1]

For any scientist working with such intermediates, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide serves as a practical reference for interpreting the NMR data of this specific, yet representative, halophenolic ketone.

Theoretical Principles: Understanding Substituent Effects

The ¹H and ¹³C NMR spectra of 4'-Chloro-2-hydroxyacetophenone are dictated by the electronic influence of its three functional groups on the phenyl ring.

-

-OH (Hydroxyl) Group: As a strong ortho-, para-directing activator, the hydroxyl group donates electron density to the ring via resonance, shielding the ortho (C2') and para (C4') positions. This results in an upfield (lower ppm) shift for the corresponding carbon and attached proton signals.

-

-Cl (Chloro) Group: The chloro substituent exhibits a dual electronic effect. It is deactivating through its inductive electron withdrawal (-I effect) but weakly donating through resonance (+R effect) due to its lone pairs. Its net effect typically results in deshielding of the attached carbon (C4') and influences the shifts of adjacent protons.

-

-C(O)CH₃ (Acetyl) Group: This is a meta-directing deactivator. The carbonyl group strongly withdraws electron density from the aromatic ring through both induction and resonance, causing significant deshielding (downfield shifts) of the ortho (C2') and para (C4') positions relative to benzene.

The final observed chemical shifts in 4'-Chloro-2-hydroxyacetophenone are a composite of these competing and reinforcing effects, providing a unique spectral fingerprint.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines a standard procedure for the preparation and acquisition of NMR spectra for 4'-Chloro-2-hydroxyacetophenone.

3.1. Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of high-purity 4'-Chloro-2-hydroxyacetophenone.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this class of compounds. Add approximately 0.6-0.7 mL of the solvent to the sample in a clean vial.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

3.2. Data Acquisition

-

Spectrometer: Data should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.[2][3]

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 512 to 2048 scans, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Analysis: Decoding the Data

The following sections provide a detailed interpretation of the ¹H and ¹³C NMR spectra. The assignments are based on established chemical shift theory, substituent effects, and comparison with data for related compounds such as 4-hydroxyacetophenone[2][4][5] and 4-chloroacetophenone.[3]

¹H NMR Spectral Analysis

The proton NMR spectrum of 4'-Chloro-2-hydroxyacetophenone displays four distinct signals.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| 1 | ~12.0 | Singlet | - | 1H | 2'-OH | The strong downfield shift is characteristic of a phenolic proton involved in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This chelation prevents rapid exchange and results in a sharp singlet. |

| 2 | ~7.6 | Doublet | ~8.5 | 1H | H-6' | This proton is ortho to the electron-withdrawing acetyl group, causing a significant downfield shift. It is coupled to H-5'. |

| 3 | ~7.0 | Doublet of Doublets | ~8.5, ~2.0 | 1H | H-5' | This proton is coupled to both H-6' (ortho coupling, large J) and H-3' (meta coupling, small J). |

| 4 | ~6.9 | Doublet | ~2.0 | 1H | H-3' | This proton is ortho to the electron-donating hydroxyl group, shifting it upfield. It shows only a small meta coupling to H-5'. |

| 5 | ~2.6 | Singlet | - | 3H | -C(O)CH₃ | This is a characteristic singlet for an acetyl methyl group, deshielded by the adjacent carbonyl. |

Table 1: Assigned ¹H NMR Data for 4'-Chloro-2-hydroxyacetophenone.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~204 | C=O | The carbonyl carbon of a ketone appears significantly downfield, typically >190 ppm.[6] |

| 2 | ~162 | C-2' | This carbon is attached to the hydroxyl group, causing a strong deshielding effect (downfield shift). |

| 3 | ~140 | C-4' | The carbon atom bearing the chlorine atom is deshielded. |

| 4 | ~132 | C-6' | This aromatic CH carbon is ortho to the deshielding acetyl group. |

| 5 | ~122 | C-5' | Aromatic CH carbon. |

| 6 | ~119 | C-1' | This quaternary carbon is adjacent to the acetyl group. |

| 7 | ~118 | C-3' | This aromatic CH carbon is ortho to the shielding hydroxyl group, hence it appears relatively upfield. |

| 8 | ~26 | -CH₃ | The methyl carbon of the acetyl group, appearing in the typical aliphatic region. |

Table 2: Assigned ¹³C NMR Data for 4'-Chloro-2-hydroxyacetophenone.

Structure-Spectra Correlation: A Unified View

The collective NMR data provides a self-validating confirmation of the molecular structure. The ¹H NMR integration ratio of 1:1:1:1:3 perfectly matches the five distinct proton environments. The splitting patterns (doublet, doublet of doublets) establish the connectivity of the aromatic protons. The highly deshielded singlet at ~12.0 ppm is definitive proof of the ortho-hydroxyacetophenone moiety with its characteristic intramolecular hydrogen bond. The ¹³C NMR spectrum confirms the presence of eight unique carbons, including the downfield carbonyl carbon, two oxygen/halogen-substituted aromatic carbons, three aromatic CH carbons, one quaternary aromatic carbon, and one aliphatic methyl carbon.

The following diagram provides a visual summary of the assignments.

Caption: Molecular structure of 4'-Chloro-2-hydroxyacetophenone with ¹H and ¹³C NMR assignments.

Conclusion

This guide has provided a comprehensive technical overview of the ¹H and ¹³C NMR spectra of 4'-Chloro-2-hydroxyacetophenone. Through a combination of theoretical principles, practical experimental protocols, and detailed spectral analysis, we have demonstrated how NMR spectroscopy serves as an indispensable tool for the structural verification of this important chemical intermediate. The presented data and interpretations, grounded in authoritative sources, offer a reliable reference for scientists engaged in synthesis, quality control, and drug development, ensuring both the identity and integrity of their materials.

References

Biological activity of 1-(4-Chlorophenyl)-2-hydroxyethanone derivatives

An In-depth Technical Guide to the Biological Activity of 1-(4-Chlorophenyl)-2-hydroxyethanone Derivatives

Introduction

In the landscape of medicinal chemistry, the search for novel molecular scaffolds with significant therapeutic potential is a continuous endeavor. Among these, derivatives of this compound have emerged as a promising class of compounds. This core structure, characterized by a chlorophenyl group attached to a hydroxyethanone moiety, offers a versatile platform for chemical modification, leading to a diverse range of biological activities. These derivatives have garnered attention for their potential applications as antimicrobial, antitumor, and anti-inflammatory agents.

This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the synthesis of these compounds, explore their diverse biological activities with a focus on their mechanisms of action, and present key structure-activity relationship (SAR) insights. The guide is designed to be a practical resource, offering detailed experimental protocols and data presented in a clear and accessible format.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold is typically achieved through multi-step reaction sequences. A common starting material is 4-chloroacetophenone, which can be functionalized to introduce the hydroxyl group and subsequently derivatized to generate a library of compounds. For instance, chalcone analogues, which are precursors to many heterocyclic compounds, can be synthesized via the Claisen-Schmidt condensation of 4-chloroacetophenone with an appropriate aldehyde.[1][2] These intermediates can then undergo further reactions, such as Michael additions or ring closures, to yield the final derivatives.[1][2]

A generalized synthetic approach often involves the initial α-bromination of 4-chloroacetophenone, followed by nucleophilic substitution with a hydroxyl source to yield the this compound core. This core can then be further modified. For example, the hydroxyl group can be used as a handle for esterification or etherification, while the ketone can be a site for condensation reactions to build more complex heterocyclic systems.

General Synthetic Workflow

Caption: General workflow for synthesis and evaluation.

Experimental Protocol: Synthesis of a Morpholine-Functionalized Derivative

This protocol is a representative example adapted from methodologies for synthesizing related acetamide derivatives.[3]

-

Step 1: Synthesis of 2-bromo-1-(4-chlorophenyl)ethanone. To a solution of 4-chloroacetophenone (1 mmol) in glacial acetic acid (10 mL), add bromine (1.1 mmol) dropwise with stirring. Continue stirring at room temperature for 2 hours. Pour the reaction mixture into ice-cold water. Filter the solid product, wash with water, and dry to obtain 2-bromo-1-(4-chlorophenyl)ethanone.

-

Step 2: Synthesis of 1-(4-chlorophenyl)-2-morpholinoethanone. Dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1 mmol) in acetone (20 mL). Add morpholine (2.2 mmol) and potassium carbonate (2 mmol). Reflux the mixture for 8 hours. After cooling, filter the inorganic salts and evaporate the solvent under reduced pressure. Recrystallize the crude product from ethanol.

-

Step 3: Reduction to form 1-(4-chlorophenyl)-2-morpholinoethanol. To a stirred solution of 1-(4-chlorophenyl)-2-morpholinoethanone (1 mmol) in methanol (15 mL) at 0°C, add sodium borohydride (1.5 mmol) in portions. Stir the reaction mixture at room temperature for 4 hours. Evaporate the solvent, add water, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product.

-

Step 4: Characterization. Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The presence of the chlorophenyl group often enhances lipophilicity, which can facilitate cell membrane penetration, a crucial factor for biological activity.

Antitumor Activity

Several derivatives of this class have shown significant cytotoxic activity against various cancer cell lines. For example, morpholine-functionalized acetamide derivatives have been evaluated for their anticancer potential.[3]

-

Mechanism of Action: While the precise mechanisms are often complex and derivative-specific, many small-molecule anticancer agents induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some compounds may also act as inhibitors of key enzymes involved in cancer progression, such as carbonic anhydrase or kinases.

Caption: Simplified pathway of induced apoptosis.

-

Quantitative Data: The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Morpholine-functionalized derivative | SW480 (Colon Cancer) | 5.85 | [3] |

| Pyridinone derivative | Various | Not specified | [4] |

| Pyrido[3,4-d]pyridazine derivative | A172, AGS, CACO-2, HepG2 | Activity noted | [5] |

-

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., SW480) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and incubate for another 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the IC₅₀ value using a suitable software like GraphPad Prism.[3]

Antimicrobial Activity

The scaffold is also a promising basis for the development of new antimicrobial agents. Derivatives have been tested against a range of bacteria and fungi.[6][7]

-

Mechanism of Action: The antimicrobial action can stem from various mechanisms, including the disruption of the microbial cell wall or membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific mechanism is highly dependent on the structural features of the derivative.

-

Quantitative Data: Antimicrobial activity is often assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| N-acyl-α-amino acid derivative | Staphylococcus aureus | 125 | [7] |

| N-acyl-α-amino acid derivative | Bacillus subtilis | 125 | [7] |

| 1,3-oxazole derivative | Candida albicans | Activity noted | [7] |

| Hydroxyacetophenone derivatives | E. coli, K. pneumoniae | Good activity | [6] |

-

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard and then dilute it to achieve a final inoculum concentration of approximately 5x10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory and Analgesic Activity

Related structures, such as acetamide and piperidine derivatives, have shown potential as anti-inflammatory and analgesic agents.[8][9] This suggests that the this compound core could be a valuable starting point for developing drugs targeting inflammation and pain.

-

Mechanism of Action: Anti-inflammatory activity is often mediated by the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Analgesic effects can be central, acting on opioid or other receptors in the central nervous system, or peripheral, by reducing inflammation.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their chemical structure. Key SAR insights include:

-

The Role of the 4-Chloro Substituent: The chlorine atom at the para position of the phenyl ring is a common feature. Its electron-withdrawing nature and contribution to lipophilicity can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

-

Derivatization of the Hydroxyl Group: Modifications at the C2 hydroxyl position, such as forming esters or ethers, can modulate the compound's polarity and its ability to form hydrogen bonds with biological targets, thereby affecting its activity.

-

Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings like morpholine, furan, or pyridine can introduce additional interaction points (e.g., hydrogen bond acceptors/donors, aromatic interactions) and alter the overall shape and electronic distribution of the molecule, leading to enhanced or altered biological activity.[2][3] For example, the introduction of a morpholine moiety has been associated with potent anticancer activity.[3]

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities, including significant antitumor and antimicrobial potential. The synthetic accessibility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties.

Future research in this area should focus on several key aspects:

-

Lead Optimization: Systematic modification of the lead compounds to improve potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Evaluation: Promising candidates should be advanced to preclinical in vivo models to assess their efficacy and safety in a more complex biological system.

-

Exploration of New Therapeutic Areas: Given the structural versatility, these derivatives could be screened against other therapeutic targets, potentially uncovering novel applications.

The continued exploration of this compound derivatives holds great promise for the development of new and effective therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the synthesis of 1-(4-Chlorophenyl)-2-hydroxyethanone

An Application Note and Protocol for the Synthesis of 1-(4-Chlorophenyl)-2-hydroxyethanone

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in pharmaceutical and organic synthesis. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and a deep understanding of the reaction's underlying principles.

Introduction and Scientific Principle

This compound is a key building block in the creation of more complex molecules. Its synthesis is most commonly and efficiently achieved through the nucleophilic substitution of a halogen at the alpha (α) position to the ketone. This protocol details the hydrolysis of 2-bromo-1-(4-chlorophenyl)ethanone, also known as 4-chlorophenacyl bromide, a robust and well-established method.

The core of this synthesis is an SN2 (bimolecular nucleophilic substitution) reaction. The reactivity of the α-carbon is significantly enhanced by the strong electron-withdrawing inductive effect of the adjacent carbonyl group. This effect polarizes the carbon-bromine bond, rendering the α-carbon highly electrophilic and susceptible to attack by nucleophiles.[1] For this procedure, a mild nucleophile, the hydroxide ion (OH⁻), is used. The choice of a weakly basic nucleophile is critical to avoid competing side reactions, such as enolate formation, which can occur with stronger bases.[2]

Reaction Mechanism

The mechanism involves the direct backside attack of the hydroxide nucleophile on the α-carbon, displacing the bromide leaving group in a single, concerted step.

Caption: SN2 mechanism for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Formula | Molecular Weight | Notes |

| 2-Bromo-1-(4-chlorophenyl)ethanone | 536-38-9 | C₈H₆BrClO | 233.49 g/mol | Lachrymator, Corrosive |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 g/mol | Mild Base |

| Acetone | 67-64-1 | C₃H₆O | 58.08 g/mol | Solvent |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 g/mol | Extraction Solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 g/mol | Drying Agent |

| Deionized Water | 7732-18-5 | H₂O | 18.02 g/mol | Solvent |

Laboratory Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Beakers, graduated cylinders, and Erlenmeyer flasks

-

TLC plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Melting point apparatus

Environment, Health, and Safety (EHS) Precautions

WARNING: The starting material, 2-bromo-1-(4-chlorophenyl)ethanone, is a potent lachrymator (causes tearing) and is corrosive, causing severe skin burns and eye damage.[3][4] Strict adherence to safety protocols is mandatory.

-

Engineering Controls: All manipulations involving 2-bromo-1-(4-chlorophenyl)ethanone must be performed inside a certified chemical fume hood to prevent inhalation of dust and vapors.[3][5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.[3]

-

Skin Protection: Wear a flame-resistant lab coat and heavy-duty, chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[3]

-